Dichloroisoproterenol hydrochloride

Intrinsic Sympathomimetic Activity Beta-Adrenergic Receptor Pharmacology

Dichloroisoproterenol hydrochloride (DCI, CAS 51-29-6) is the first β-blocker synthesized and the definitive ISA reference. Unlike pure antagonists, DCI displays concentration-dependent dualism—partial agonist at low doses, antagonist at higher doses. Irreplaceable for biased agonism profiling, GPCR conformational dynamics, and receptor desensitization. As a protean agonist, it probes receptor states inaccessible to standard ligands. Historical SAR benchmark for β-adrenergic ligands. Substituting DCI with pure antagonists alters experimental outcomes. Essential for β-adrenergic signaling and ISA mechanism research.

Molecular Formula C11H16Cl3NO
Molecular Weight 284.6 g/mol
CAS No. 51-29-6
Cat. No. B1670465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloroisoproterenol hydrochloride
CAS51-29-6
SynonymsDichloroisoproterenol hydrochloride;  DCI hydrochloride;  Dichloroisoproterenol HCl;  Dichloroisoprenaline hydrochloride; 
Molecular FormulaC11H16Cl3NO
Molecular Weight284.6 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O.Cl
InChIInChI=1S/C11H15Cl2NO.ClH/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8;/h3-5,7,11,14-15H,6H2,1-2H3;1H
InChIKeyIIEMWZNXXFGMCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dichloroisoproterenol hydrochloride (CAS 51-29-6): Product Profile for the First-Generation Beta-Adrenergic Tool Compound


Dichloroisoproterenol hydrochloride (DCI), also known as dichloroisoprenaline hydrochloride, is the first beta-adrenergic receptor blocker ever synthesized (1958, Eli Lilly) [1]. It is a racemic mixture of enantiomers with the molecular formula C11H16Cl3NO and a molecular weight of 284.61 g/mol [2]. DCI is a non-selective antagonist of both β1 and β2 adrenergic receptors but is distinguished by its low potency and its unique dual activity as a partial agonist/antagonist . This compound is not used clinically due to its intrinsic sympathomimetic activity (ISA) but remains a fundamental pharmacological tool for probing beta-adrenergic signaling mechanisms and serves as a critical reference compound in drug discovery and basic research [3].

Why Dichloroisoproterenol hydrochloride Cannot Be Substituted by Modern Clinical Beta-Blockers in Research


Dichloroisoproterenol hydrochloride (DCI) is functionally distinct from modern, clinically used beta-blockers like propranolol due to its pronounced intrinsic sympathomimetic activity (ISA), also known as partial agonist activity [1]. While propranolol acts primarily as a pure antagonist that reduces basal adrenergic tone, DCI can stimulate beta-adrenergic receptors in the absence of an agonist [2]. This unique pharmacological profile means that substituting DCI with propranolol or other antagonists will fundamentally alter experimental outcomes, failing to replicate the specific partial agonism and resulting downstream signaling that is a hallmark of DCI's action. For research focused on biased signaling, desensitization mechanisms, or the historical evolution of beta-blockers, DCI is irreplaceable as the prototypical dualist [3].

Dichloroisoproterenol hydrochloride: Direct Quantitative Differentiation from Beta-Blocker Analogs


Intrinsic Sympathomimetic Activity (Partial Agonism): DCI vs. Propranolol

Dichloroisoproterenol exhibits significant intrinsic sympathomimetic activity (ISA), acting as a partial agonist at beta-adrenergic receptors, in stark contrast to propranolol, which acts as a pure antagonist with no measurable ISA in this context . In a whole-animal metabolic study, DCI administration in rats resulted in a dose-dependent increase in total-body oxygen consumption, a measure of beta-adrenergic stimulation. Conversely, propranolol not only failed to increase oxygen consumption but actually decreased it at higher doses, and it partially antagonized the oxygen-consuming effects of DCI [1]. This functional divergence confirms that DCI cannot be used as a substitute for a silent antagonist like propranolol in experiments where basal receptor tone or partial activation is a key variable.

Intrinsic Sympathomimetic Activity Beta-Adrenergic Receptor Pharmacology

Receptor Binding Affinity: DCI's Low Potency Compared to Modern Beta-Blockers

Dichloroisoproterenol is characterized by a relatively low binding affinity for the β1-adrenergic receptor, with a reported Ki of 51 nM for the rat brain membrane receptor [1]. This low potency is a defining feature that distinguishes it from later-generation, high-affinity beta-blockers such as propranolol. For instance, in a comparative study, propranolol was shown to be significantly more potent than DCI in depressing action potential amplitude in isolated nerves, with the order of potency being propranolol > dichloroisoproterenol [2]. This quantitative difference in affinity is critical for researchers who require a low-potency beta-adrenergic ligand to avoid complete receptor blockade or to study low-affinity binding states.

Binding Affinity Beta-1 Adrenergic Receptor Pharmacodynamics

Cardioselectivity: DCI vs. dl-Propranolol in Guinea Pig Model

In a head-to-head in vivo comparison, dichloroisoproterenol (DCI) was found to be cardioselective, preferentially blocking beta-1 adrenergic receptors in the heart over beta-2 receptors in the lungs [1]. This finding was based on a study in guinea pigs that compared the relative potencies of beta-blockers in antagonizing isoproterenol-induced effects on heart rate (cardiovascular) versus airway constriction (pulmonary). Both DCI and practolol demonstrated cardioselectivity, whereas the comparator, dl-propranolol, was the most potent overall blocker but was non-selective. This specific cardioselective profile of DCI, despite its low potency, is a key differentiator for researchers needing to dissect beta-1 versus beta-2 mediated responses.

Cardioselectivity Beta-1 Adrenergic Receptor In Vivo Pharmacology

Protean Agonism: Stochastic Functional Selectivity at the β2-Adrenergic Receptor

Dichloroisoproterenol exhibits a rare pharmacological phenomenon known as 'protean agonism' at the β2-adrenergic receptor, where its functional activity is not fixed but varies depending on the receptor's state [1]. In studies with Sf9 cells expressing the human β2-adrenergic receptor, DCI was found to act stochastically as either a weak partial agonist (increasing adenylyl cyclase activity) or a weak inverse agonist (decreasing activity) under control conditions. After agonist-induced desensitization of the receptor, DCI's behavior switched to that of a consistent inverse agonist [2]. This state-dependent functional selectivity is not observed with classical antagonists like propranolol and is a unique signature of DCI's interaction with the receptor, making it an invaluable tool for studying receptor dynamics and desensitization mechanisms.

Protean Agonism Functional Selectivity Beta-2 Adrenergic Receptor

Biphasic Lipolytic Effect: Stimulation and Inhibition of Free Fatty Acid Release

Dichloroisoproterenol demonstrates a concentration-dependent, biphasic effect on lipolysis in isolated rat adipose tissue, which is a direct manifestation of its partial agonist properties [1]. At lower concentrations, DCI acts as a partial agonist, stimulating the release of free fatty acids (FFA), with a maximum effect observed at 10⁻⁵ M. However, at higher concentrations (>10⁻⁴ M), its antagonist properties dominate, and it inhibits FFA release induced by full agonists like catecholamines [1]. This behavior is contrasted with a related analog, dl-1-(2,4-dichlorophenyl)-2-t-butyl-aminoethanol, which only exhibited inhibitory activity and did not stimulate FFA production at any concentration [1]. This precise, concentration-dependent switch between agonism and antagonism in a native tissue assay is a unique characteristic that is not replicated by pure antagonists and is essential for detailed studies of beta-adrenergic signaling in metabolic tissues.

Lipolysis Partial Agonism Adipose Tissue

Structure-Activity Relationship (SAR): DCI as the Most Potent Dichloro-Analog

A comparative study of three dichlorophenylethanolamines—dichloronoradrenaline (DCN), dichloroadrenaline (DCA), and dichloroisoproterenol (DCI)—established DCI as the most potent competitive antagonist within this chemical series [1]. The study quantified the antagonism of isoproterenol-induced free fatty acid mobilization in rat adipose tissue and determined that the competitive antagonistic activity increases in the sequence DCN < DCA < DCI [1]. This SAR data confirms that the specific N-isopropyl substitution on DCI is the critical structural feature conferring enhanced beta-receptor antagonism compared to its N-unsubstituted or N-methyl analogs. For medicinal chemists and pharmacologists, this validates DCI's use as the benchmark 'dichloro' beta-blocker in SAR studies and rational drug design.

Structure-Activity Relationship Beta-Adrenergic Antagonist Drug Design

Validated Research Applications for Dichloroisoproterenol hydrochloride (CAS 51-29-6) Based on Quantitative Evidence


Investigating Intrinsic Sympathomimetic Activity (ISA) and Biased Signaling at Beta-Adrenergic Receptors

Dichloroisoproterenol is an essential positive control for studying intrinsic sympathomimetic activity (ISA), also known as partial agonism. Its ability to increase oxygen consumption in vivo [1] and stimulate lipolysis at low concentrations in vitro [2], while acting as an antagonist at higher concentrations, makes it an ideal tool for distinguishing the effects of pure antagonists (e.g., propranolol) from those of partial agonists. This is crucial in drug discovery for profiling new chemical entities for biased agonism or for understanding the physiological consequences of ISA.

Molecular Pharmacology of GPCR Desensitization and Protean Agonism

DCI is a premier research tool for probing the conformational dynamics of G protein-coupled receptors (GPCRs), specifically beta-2 adrenergic receptors. Its documented behavior as a 'protean agonist'—switching stochastically between partial agonist and inverse agonist depending on receptor state—provides a unique functional probe for studying receptor desensitization, constitutive activity, and the effects of membrane microenvironments on ligand efficacy [3]. This application is foundational for understanding the molecular basis of drug tolerance and receptor regulation.

Structure-Activity Relationship (SAR) Studies for Beta-Adrenergic Ligand Design

As the first beta-blocker and the most potent antagonist in its immediate structural class of dichlorophenylethanolamines (DCN < DCA < DCI) [4], dichloroisoproterenol serves as a historical and functional benchmark for SAR studies. Medicinal chemists use DCI as a reference point to evaluate the impact of aromatic ring substitutions (e.g., the 3,4-dichloro moiety) and N-alkyl group modifications (e.g., N-isopropyl) on binding affinity, efficacy, and selectivity. Its use ensures that new analogs are developed with a clear understanding of the foundational pharmacophore.

Cardioselectivity Profiling in Isolated Tissue and Whole-Animal Models

DCI's demonstrated cardioselectivity for beta-1 adrenergic receptors in the guinea pig [5] makes it a valuable tool for dissecting the specific contributions of cardiac versus pulmonary beta-receptors in physiological and pathophysiological models. Researchers can use DCI to selectively block cardiac responses to sympathetic stimulation while minimizing interference with airway tone, a key advantage for studies focused on heart rate, contractility, and arrhythmia mechanisms where a non-selective blocker like propranolol would be unsuitable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dichloroisoproterenol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.